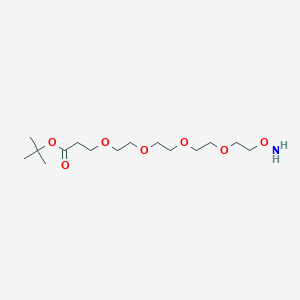
Éster t-butílico de aminooxi-PEG4
Descripción general
Descripción
Aminooxy-PEG4-t-butyl ester is a PEG derivative containing an aminooxy group and a t-butyl ester group . The hydrophilic PEG spacer increases solubility in aqueous media . The aminooxy group can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Molecular Structure Analysis
The molecular formula of Aminooxy-PEG4-t-butyl ester is C15H31NO7 . The molecular weight is 337.4 g/mol . The functional groups present in the molecule are aminooxy and t-butyl ester .
Chemical Reactions Analysis
The aminooxy group in Aminooxy-PEG4-t-butyl ester can react with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Aplicaciones Científicas De Investigación
Bioconjugación
El éster t-butílico de aminooxi-PEG4 es un derivado de PEG que contiene un grupo aminooxi y un grupo éster t-butílico {svg_1}. El grupo aminooxi se puede utilizar en la bioconjugación {svg_2}. Reacciona con un aldehído para formar un enlace oxima {svg_3}. Si se utiliza un reductor, formará un enlace de hidroxilamina {svg_4}.
Mejora de la solubilidad
El espaciador PEG hidrofílico en el éster t-butílico de aminooxi-PEG4 aumenta la solubilidad en medios acuosos {svg_5}. Esta propiedad lo hace útil en diversas aplicaciones biológicas donde la solubilidad es un factor clave {svg_6}.
Síntesis de moléculas pequeñas
El éster t-butílico de aminooxi-PEG4 se puede utilizar como un bloque de construcción para la síntesis de moléculas pequeñas {svg_7}. Esto es particularmente útil en biología química y química medicinal que requieren ligación {svg_8}.
Conjugados de moléculas pequeñas y/o biomoléculas
Además de la síntesis de moléculas pequeñas, el éster t-butílico de aminooxi-PEG4 también se puede utilizar en la síntesis de conjugados de moléculas pequeñas y/o biomoléculas {svg_9}. Esto amplía su aplicación en el campo de la bioconjugación {svg_10}.
Conjugados anticuerpo-fármaco
El éster t-butílico de aminooxi-PEG4 se ha incorporado sintéticamente en conjugados anticuerpo-fármaco {svg_11}. Esta aplicación es significativa en el campo de la administración específica de fármacos {svg_12}.
Quimeras de direccionamiento de proteólisis (PROTAC)
El éster t-butílico de aminooxi-PEG4 se ha utilizado en la síntesis de moléculas de quimeras de direccionamiento de proteólisis (PROTAC) para la degradación específica de proteínas {svg_13}. Este es un enfoque prometedor en el desarrollo de nuevas estrategias terapéuticas {svg_14}.
Desprotección en condiciones ácidas
El grupo carboxilo protegido con t-butilo en el éster t-butílico de aminooxi-PEG4 se puede desproteger en condiciones ácidas {svg_15}. Esta propiedad es útil en diversas reacciones químicas donde se requiere la desprotección {svg_16}.
Reactivo de entrecruzamiento
El éster t-butílico de aminooxi-PEG4 puede actuar como un reactivo de entrecruzamiento {svg_17}. Esto es particularmente útil en el campo de la química de polímeros y la ciencia de materiales {svg_18}.
Mecanismo De Acción
Target of Action
Aminooxy-PEG4-t-butyl ester is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
The compound contains an aminooxy group and a t-butyl ester group . The aminooxy group can be used in bioconjugation, where it reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Biochemical Pathways
Aminooxy-PEG4-t-butyl ester is a PEG-based PROTAC linker . It plays a crucial role in the synthesis of PROTACs, which are designed to degrade specific proteins within cells . The exact biochemical pathways affected would depend on the specific protein targeted by the PROTAC.
Pharmacokinetics
The pharmacokinetics of Aminooxy-PEG4-t-butyl ester would largely depend on the specific PROTAC it is incorporated into. The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of Aminooxy-PEG4-t-butyl ester are primarily related to its role in the synthesis of PROTACs . By enabling the degradation of specific proteins, it can influence various cellular processes depending on the target protein.
Action Environment
Environmental factors that could influence the action, efficacy, and stability of Aminooxy-PEG4-t-butyl ester include pH (for the deprotection of the t-butyl group) and the presence of aldehydes (for the formation of oxime bonds) . .
Propiedades
IUPAC Name |
tert-butyl 3-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO7/c1-15(2,3)23-14(17)4-5-18-6-7-19-8-9-20-10-11-21-12-13-22-16/h4-13,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAYURBTLQKIKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



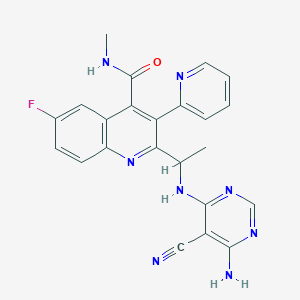

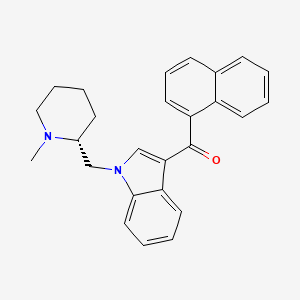
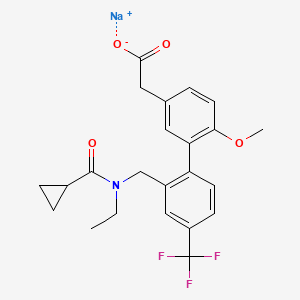

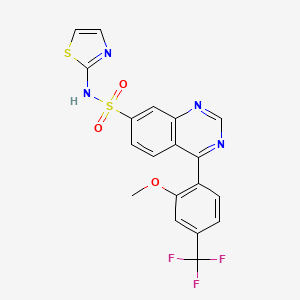
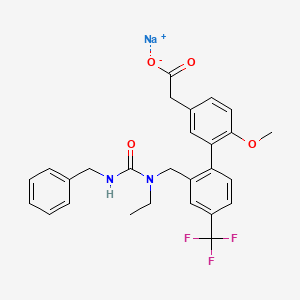

![5-[[3-(2,2-Dimethylcyclopentyl)-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B605378.png)
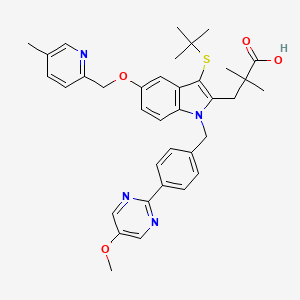
![4-{4-[1-(2,4-dichlorophenyl)-4-methyl-3-[(piperidin-1-yl)carbamoyl]-1H-pyrazol-5-yl]phenyl}but-3-yn-1-yl nitrate](/img/structure/B605381.png)
![2-[2-[[(3S,5S,6R)-1-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(4-chloro-3-fluorophenyl)-5-(3-chlorophenyl)-3-methyl-2-oxopiperidin-3-yl]methyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B605382.png)

